
3-Fluoro-4-methyl-5-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-methyl-5-nitroaniline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of anilines and is used as a building block in the synthesis of various organic compounds. The chemical formula of this compound is C7H7FN2O2, and its molecular weight is 174.14 g/mol.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-methyl-5-nitroaniline is not well understood, but it is believed to act as a nucleophile in various chemical reactions. This compound can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides and acyl chlorides, to form new compounds. It can also react with other nucleophiles, such as amines and thiols, to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have low toxicity in animal studies, suggesting that it may be safe for use in scientific research. It is important to note that this compound should be handled with care and appropriate safety measures should be taken when working with it.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Fluoro-4-methyl-5-nitroaniline in lab experiments is its high purity and yield. This compound can be synthesized in large quantities with high purity, making it ideal for use in various organic synthesis reactions. However, one limitation of using this compound is its high cost, which may limit its use in some research applications.
Orientations Futures
There are several future directions for research on 3-Fluoro-4-methyl-5-nitroaniline. One area of research could be the development of new synthetic methods for this compound, which could improve its yield and reduce its cost. Another area of research could be the development of new applications for this compound in materials science and pharmaceuticals. Additionally, further studies on the biochemical and physiological effects of this compound could provide valuable insights into its potential uses in scientific research.
Méthodes De Synthèse
The synthesis of 3-Fluoro-4-methyl-5-nitroaniline involves the reaction of 4-methyl-3-nitroaniline with fluorine gas in the presence of a catalyst. This reaction is carried out at high temperatures and pressures to ensure the complete conversion of the starting materials to the desired product. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
3-Fluoro-4-methyl-5-nitroaniline has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. This compound has been used in the synthesis of inhibitors of protein kinases, which are important targets for cancer therapy. It has also been used in the synthesis of herbicides and insecticides, which are used in agriculture to control pests and weeds. Additionally, this compound has been used in the development of materials with unique optical and electronic properties.
Propriétés
Numéro CAS |
6942-43-4 |
|---|---|
Formule moléculaire |
C7H7FN2O2 |
Poids moléculaire |
170.14 g/mol |
Nom IUPAC |
3-fluoro-4-methyl-5-nitroaniline |
InChI |
InChI=1S/C7H7FN2O2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,9H2,1H3 |
Clé InChI |
WXXRIHYZGAGTHV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1F)N)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C=C(C=C1F)N)[N+](=O)[O-] |
Autres numéros CAS |
6942-43-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



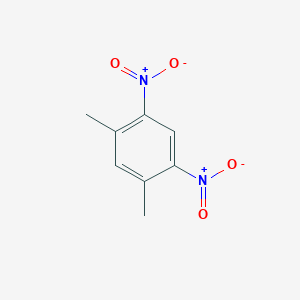

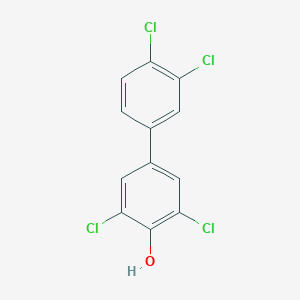
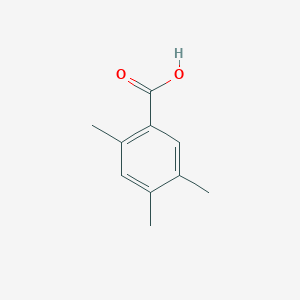
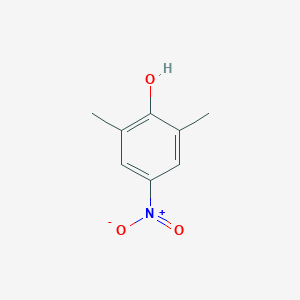
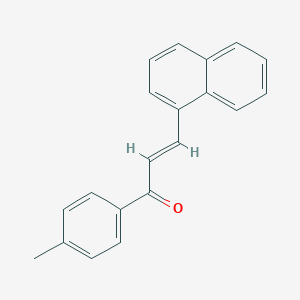
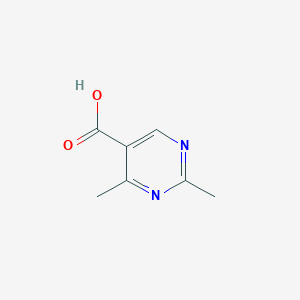

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B181274.png)

![1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-](/img/structure/B181276.png)
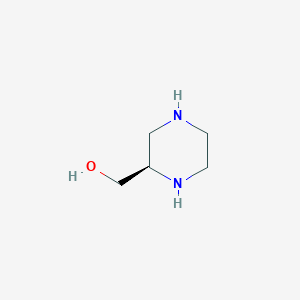
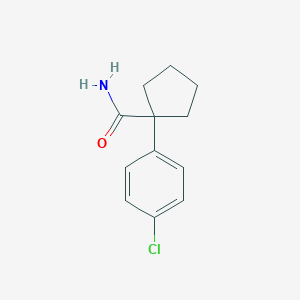
![N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B181280.png)